

Application Note: Protocols for Measuring AICAR Transformylase (ATIC) Activity

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Compound of Interest

Compound Name: *Atic-IN-1*
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Introduction: The Critical Role of ATIC in Cellular Metabolism and Disease

5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) formyltransferase/inosine monophosphate (IMP) cyclohydrolase, commonly known as ATIC, is a pivotal bifunctional enzyme in cellular metabolism.^{[1][2][3]} It catalyzes the final two steps in the de novo purine biosynthesis pathway, which generates the building blocks for DNA and RNA synthesis.^{[4][5][6]} The transformylase domain of ATIC first transfers a formyl group from 10-formyltetrahydrofolate (10-fTHF) to AICAR, forming formyl-AICAR (FAICAR). Subsequently, the IMP cyclohydrolase domain catalyzes the cyclization of FAICAR to yield IMP, the first fully formed purine nucleotide.^{[4][6]}

Given its essential role in producing nucleotides, ATIC is crucial for cell proliferation.^{[6][7]} Elevated ATIC expression is observed in numerous cancers, making it a significant target for cancer therapies.^{[5][6]} Furthermore, its role in metabolic regulation and potential involvement in proliferative arterial diseases and response to DNA damage has broadened its importance as a therapeutic target.^{[5][8][9]} Accurate and reliable measurement of ATIC's transformylase activity

is therefore indispensable for basic research, inhibitor screening, and the development of novel therapeutics.

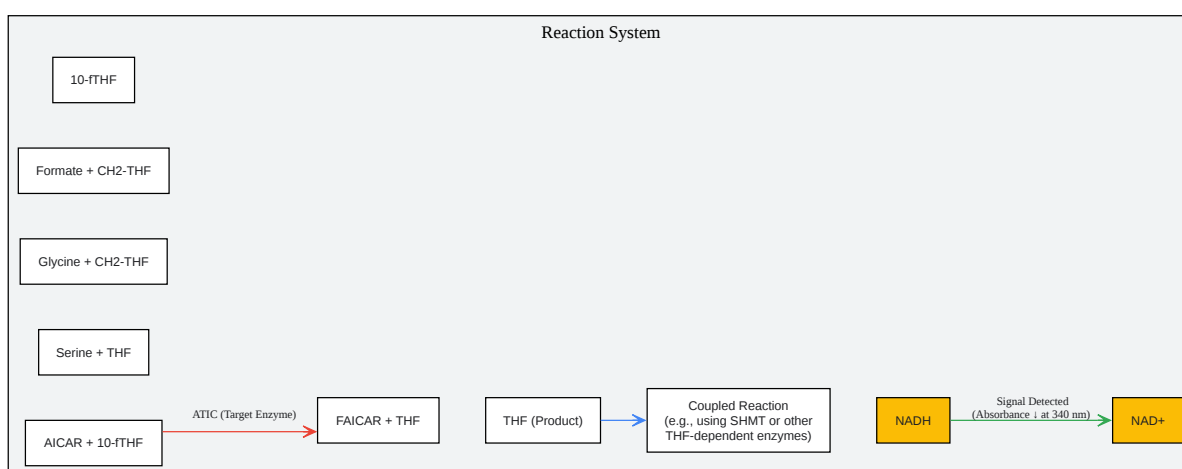
This guide provides detailed protocols for measuring the AICAR transformylase activity of ATIC, focusing on scientific integrity and field-proven insights. We will explore the biochemical principles behind the assays and offer step-by-step methodologies suitable for high-throughput screening and detailed kinetic analysis.

Biochemical Principle and Pathway

The AICAR transformylase (AICAR-Tfase) reaction is the primary focus of these protocols. It is the ninth step in the de novo purine synthesis pathway. The reaction involves the transfer of a formyl group to the 5-amino group of AICAR.

Reaction: 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) + 10-formyltetrahydrofolate (10-fTHF) \rightleftharpoons 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR) + tetrahydrofolate (THF)

This reaction is thermodynamically unfavorable, favoring the reactants.^{[10][11]} However, the subsequent, highly favorable cyclization of FAICAR to IMP by the enzyme's second domain pulls the overall pathway forward.^{[1][10][11]} Measuring the initial transformylase activity requires specific assay conditions that can isolate and quantify this single step.



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